molecular formula C12H14N2OS B15307249 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B15307249
M. Wt: 234.32 g/mol
InChI Key: QDJCHVWONSKLEG-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Employed in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(3,5-Dimethylphenyl)-1,3-thiazol-2-amine
  • 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine

Uniqueness

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of both methoxy and dimethyl substituents on the aromatic ring. These substituents can influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar thiazole derivatives.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2OS/c1-7-4-9(5-8(2)11(7)15-3)10-6-16-12(13)14-10/h4-6H,1-3H3,(H2,13,14)

InChI Key

QDJCHVWONSKLEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=CSC(=N2)N

Origin of Product

United States

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